molecular formula C23H22N4O2 B2392285 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-13-7

4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

Cat. No.: B2392285
CAS No.: 863020-13-7
M. Wt: 386.455
InChI Key: GHINCFXHWXWFOQ-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

  • 4-methoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
  • 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
  • 4-propoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-2-3-14-29-20-10-8-17(9-11-20)22(28)25-19-7-4-6-18(15-19)21-16-27-13-5-12-24-23(27)26-21/h4-13,15-16H,2-3,14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHINCFXHWXWFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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